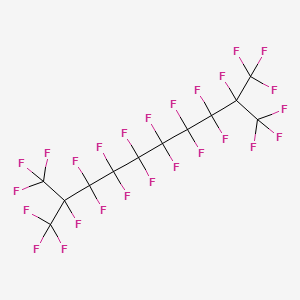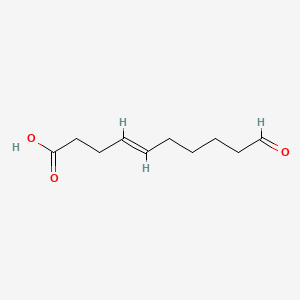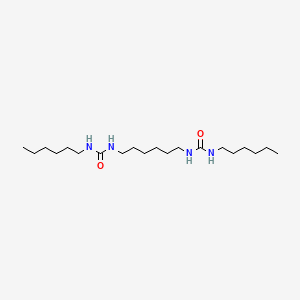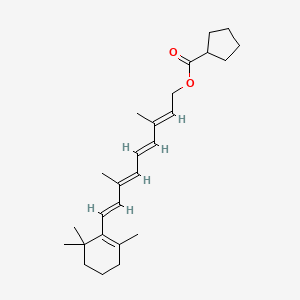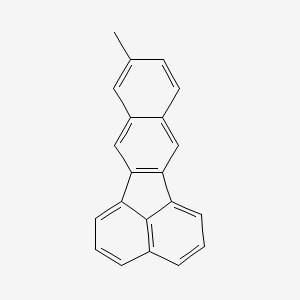
9-Methylbenzo(k)fluoranthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methylbenzo(k)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that includes multiple fused aromatic rings. This compound is a derivative of benzo(k)fluoranthene, where a methyl group is attached to the ninth position of the benzo(k)fluoranthene skeleton. PAHs like this compound are known for their stability and persistence in the environment, as well as their potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo(k)fluoranthene typically involves the alkylation of benzo(k)fluoranthene. One common method is the Friedel-Crafts alkylation, where benzo(k)fluoranthene reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the selective formation of the 9-methyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions: 9-Methylbenzo(k)fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the aromatic rings, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated products.
Substitution: Nitro- and sulfonic acid derivatives.
科学的研究の応用
9-Methylbenzo(k)fluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions.
Biology: Research on its biological activity helps in understanding the toxicological effects of PAHs on living organisms.
Medicine: Studies on its potential carcinogenicity and mutagenicity contribute to the assessment of health risks associated with PAH exposure.
Industry: It is used in the development of materials with specific photophysical properties, such as organic semiconductors and fluorescent probes.
作用機序
The mechanism of action of 9-Methylbenzo(k)fluoranthene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound may also generate reactive oxygen species (ROS) through metabolic activation, resulting in oxidative stress and cellular damage. Key molecular targets include DNA, enzymes involved in metabolic activation, and antioxidant defense systems.
類似化合物との比較
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene
Comparison: 9-Methylbenzo(k)fluoranthene is unique due to the presence of the methyl group at the ninth position, which can influence its chemical reactivity and biological activity. Compared to its non-methylated counterparts, it may exhibit different solubility, stability, and interaction with biological molecules. The methyl group can also affect the compound’s photophysical properties, making it useful in specific industrial applications.
特性
CAS番号 |
95741-55-2 |
|---|---|
分子式 |
C21H14 |
分子量 |
266.3 g/mol |
IUPAC名 |
9-methylbenzo[k]fluoranthene |
InChI |
InChI=1S/C21H14/c1-13-8-9-15-11-19-17-6-2-4-14-5-3-7-18(21(14)17)20(19)12-16(15)10-13/h2-12H,1H3 |
InChIキー |
NJAFVWDEOZWHEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC3=C(C=C2C=C1)C4=CC=CC5=C4C3=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


